N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in their functional groups and reactivity.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include a bromine atom and imidazo ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-propan-2-yloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-11-6-10(18-9-4-5-9)7-13-12(11)14-19(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
WYSYYAHNIXGXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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